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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Abstract

2-Hydroxy-5-nitroindane is a functionalized indane derivative possessing a unique
combination of a bicyclic core, a secondary alcohol, and an aromatic nitro group. While not
extensively characterized in mainstream literature, its structural motifs suggest significant
potential as a versatile building block in medicinal chemistry and materials science. The
hydroxyl group offers a reactive site for esterification or etherification, the nitro group can be
readily reduced to an amine for further functionalization, and the rigid indane scaffold provides
a valuable template for conformational constraint in drug design. This guide synthesizes
available data on its properties from computational predictions and spectral data from
analogous compounds to provide a foundational reference for researchers. We present its core
physicochemical properties, a proposed synthetic pathway, expected analytical
characterizations, and a discussion of its potential applications and safety considerations.

Chemical Identity and Molecular Structure

2-Hydroxy-5-nitroindane, also known as 5-Nitro-2-indanol, is identified by its indane core
structure substituted at the 2-position with a hydroxyl group and at the 5-position with a nitro

group.

e |[UPAC Name: 5-nitro-2,3-dihydro-1H-inden-2-ol
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Molecular Formula: CoHoNO3[1]

CAS Number: 76445-32-6

Canonical SMILES: C1C(C2=CC(=C(C=C2)C1)--INVALID-LINK--[O-])O

Molecular Weight: 179.17 g/mol [1]

e Chemical Structure: Source: PubChem CID 3685927[1]

Physicochemical Properties

Experimental data for 2-Hydroxy-5-nitroindane is limited. The following table consolidates
computationally predicted properties from authoritative databases and expected properties
based on structurally related analogs.
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Property Value | Expected Range Source | Rationale
Molecular Weight 179.17 g/mol PubChem[1]
XLogP3 1.6 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

3 PubChem (Computed)[1]
Count
Rotatable Bond Count 1 PubChem (Computed)[1]

Expected to be a pale yellow

Based on analogs like 2-

Appearance ) Hydroxy-5-
to brown solid _
nitrobenzaldehyde[2]
) Analogs like 2-Hydroxy-5-
] ] Not available. Expected > 90 )
Melting Point oc nitrotoluene melt at 93-98
°C[3]
- , Not available. Prone to Nitroaromatic compounds can
Boiling Point B ) -
decomposition at high temp. have poor thermal stability[4]
Sparingly soluble in water;
- soluble in polar organic General property of polar
Solubility

solvents (e.g., Ethanol, DMSO,

Acetone)

organic molecules

pKa (Phenolic Proton)

The electron-withdrawing nitro
group lowers the pKa
compared to unsubstituted

phenols.

Synthesis and Purification

A definitive, published synthesis for 2-Hydroxy-5-nitroindane is not readily available.

However, a logical and robust synthetic route can be proposed starting from the commercially

available 2-Indanol. The core transformation is the regioselective nitration of the aromatic ring.

The hydroxyl group is an ortho-, para-director; however, steric hindrance at the ortho-positions

(4 and 6) favors substitution at the para-position (5).
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Proposed Synthetic Workflow

The proposed synthesis involves the controlled nitration of 2-Indanol using a standard nitrating

agent, followed by an aqueous workup and purification by recrystallization or column

chromatography.

Synthesis

2-Indanol in Acetic Anhydride

\ 4

Purification

Crude Product
(Mixture of Isomers)

Pure 2-Hydroxy-5-nitroindane
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Click to download full resolution via product page

Caption: Proposed workflow for synthesis and purification of 2-Hydroxy-5-nitroindane.

Experimental Protocol (Predictive)

Causality Statement:The following protocol is designed based on standard procedures for the
nitration of activated aromatic rings. Acetic anhydride is used as a solvent and scavenger to
prevent side reactions. The low temperature is critical to control the exothermic reaction and
minimize the formation of dinitrated and other byproducts.

o Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and dropping funnel, dissolve 2-Indanol (1.0 eq) in acetic anhydride (5-10
volumes) and cool the mixture to 0 °C in an ice-salt bath.

 Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and
concentrated sulfuric acid (0.2 eq) dropwise via the dropping funnel. Maintain the internal
temperature below 5 °C throughout the addition.

e Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a
hexane/ethyl acetate mobile phase.

o Workup: Once the starting material is consumed, slowly pour the reaction mixture into a
beaker containing crushed ice (10-20 volumes). A precipitate should form.

« |solation: Stir the ice-water mixture until all the ice has melted. Collect the crude solid
product by vacuum filtration, washing the filter cake thoroughly with cold water until the
filtrate is neutral (pH ~7).

 Purification: Dry the crude solid under vacuum. The primary impurity is likely the 4-nitro
isomer. Purify the crude product via flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent
system (e.g., ethanol/water) may be attempted.

o Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and
Mass Spectrometry.
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Spectroscopic and Analytical Characterization

The identity and purity of synthesized 2-Hydroxy-5-nitroindane would be confirmed using a
suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e IH NMR (in CDCl3 or DMSO-de):

o Aromatic Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The
proton ortho to the nitro group (H-4) will be the most downfield, likely a doublet. The proton
meta to the nitro group (H-6) will appear as a doublet of doublets, and the proton ortho to
the C-1 methylene (H-7) will be a doublet.

o Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-
dependent (typically 2-5 ppm).

o Indane Protons: The methine proton at C-2 (CH-OH) will be a multiplet around 4.5-5.0
ppm. The four methylene protons at C-1 and C-3 will appear as complex multiplets in the
aliphatic region (~2.8-3.5 ppm).

e 13C NMR (in CDClI3 or DMSO-ds):

o Aromatic Carbons: Expect six signals. The carbon bearing the nitro group (C-5) and the
guaternary carbons (C-3a, C-7a) will be significantly deshielded.

o Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will appear around 65-75
ppm. The two methylene carbons (C-1, C-3) will be found further upfield (~30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5]
e O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm~1.
e Aromatic C-H Stretch: Medium to weak bands just above 3000 cm~1 (~3050-3150 cm™1).

 Aliphatic C-H Stretch: Medium bands just below 3000 cm~1 (~2850-2960 cm~1).
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e N-O Asymmetric Stretch: A strong, sharp absorption band around 1500-1550 cm~1.[5]
e N-O Symmetric Stretch: A strong, sharp absorption band around 1330-1370 cm~2.[5]

e C-O Stretch: A medium to strong band in the fingerprint region, ~1050-1150 cm™1,

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation patterns.[6]

o Electrospray lonization (ESI):
o Positive Mode: Expect to observe the protonated molecule [M+H]* at m/z 180.1.
o Negative Mode: Expect to observe the deprotonated molecule [M-H]~ at m/z 178.1.

o Expected Fragmentation: Common fragmentation pathways would include the loss of water
(-18 Da), the loss of the nitro group (-46 Da), or combinations thereof.

Analytical Workflow Diagram
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Caption: Typical analytical workflow for purity and identity confirmation.

Chemical Reactivity and Stability

o Reactivity: The molecule possesses three key reactive sites:

o Hydroxyl Group: Can undergo O-alkylation, acylation (esterification), or oxidation to the
corresponding ketone (5-nitro-2-indanone).[7]

o Nitro Group: Can be readily reduced to an amino group using standard reducing agents
(e.g., SnClz, H2/Pd-C, NazS204). This opens a vast pathway for derivatization into amides,

sulfonamides, or for use in Sandmeyer reactions.

o Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the
nitro group. Nucleophilic aromatic substitution is possible under harsh conditions.
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 Stability: The compound should be stable under standard laboratory conditions (room
temperature, protected from light). As a nitroaromatic compound, it may be sensitive to heat
and shock, although the single nitro group makes it much less hazardous than polynitrated
compounds.[4] It should be stored in a cool, dark place.

Applications in Research and Drug Development
2-Hydroxy-5-nitroindane is a valuable scaffold for chemical biology and drug discovery.

 Building Block for Libraries: The orthogonal reactivity of the hydroxyl and nitro groups makes
it an ideal starting point for creating diverse chemical libraries for screening. The nitro group
can serve as a masked amine.

o Scaffold for Bioactive Molecules: The indane core is a known pharmacophore that provides
conformational rigidity. It can be used to mimic phenyl or benzyl groups while restricting their
rotation, which can lead to improved binding affinity and selectivity for biological targets.

o Nitroaromatic Prodrugs: Nitroaromatic compounds are widely used as prodrugs for hypoxic
cancer cells or as anti-infective agents.[8] The nitro group can be bioreduced in low-oxygen
environments to a cytotoxic species, a strategy used in oncology.[8] This compound could
serve as a precursor for such agents.

Safety and Handling

No specific toxicological data for 2-Hydroxy-5-nitroindane is available. However, based on
related compounds like 5-Nitroindan, appropriate precautions must be taken.[9]

o GHS Hazard Statements (Inferred):
o May cause skin irritation (H315).[9]
o May cause serious eye irritation (H319).[9]
o May cause respiratory irritation (H335).[9]
e Handling:

o Work in a well-ventilated fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab
coat, and nitrile gloves.

o Avoid inhalation of dust and contact with skin and eyes.

o Store away from heat and strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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